![molecular formula C6H6N4 B2473545 咪唑并[1,2-B]哒嗪-8-胺 CAS No. 56477-92-0](/img/structure/B2473545.png)
咪唑并[1,2-B]哒嗪-8-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-b]pyridazin-8-amine (IPA) is an organic compound belonging to the pyridazine family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 171.2 g/mol and a melting point of 175°C. IPA has a wide range of applications in organic synthesis and is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. IPA is also used as a ligand in coordination chemistry and as a catalyst in organic reactions.
科学研究应用
药物化学应用
咪唑并[1,2-b]哒嗪是药物化学中至关重要的杂环核,可提供多种生物活性分子。一个值得注意的例子是激酶抑制剂泊那替尼,它激发了人们探索咪唑并[1,2-b]哒嗪新衍生物在潜在治疗应用中的兴趣。本综述全面深入地探讨了该框架的构效关系 (SAR),指导药物化学家开发具有增强药代动力学和效率的新型化合物 (Garrido 等,2021)。
抗溃疡剂合成
对咪唑并[1,2-a]吡啶的研究导致了潜在抗溃疡剂的合成。这些化合物,尤其是 3 位取代的化合物,已被开发为抗分泌和细胞保护剂,用于对抗溃疡,尽管它们表现出明显的细胞保护特性,而不是抗分泌活性 (Starrett 等,1989)。
腺苷受体亲和力
一项研究专注于设计和合成在 2 位和 6 位取代的 8-氨基-咪唑并[1,2a]吡啶,这在文献中很少见。该化合物是通过钯催化的偶联反应获得的,在腺苷受体 A2A 上进行了测试。它表明,加入环外胺可以增强对该受体的亲和力,同时保持低细胞毒性 (Boulahjar 等,2018)。
合成技术
已经为基于咪唑并[1,2-a]吡啶的衍生物开发了有效的合成方法。一种这样的方法是铜催化的串联氧化 C-H 胺化/环化,它允许合成多种咪唑并[1,2-a]吡啶,包括用于消化性溃疡的药物佐利米定 (Pericherla 等,2013)。
肿瘤学中的抑制剂
已经发现咪唑并[1,2-a]哒嗪-8-胺是乳腺肿瘤激酶 (Brk)/蛋白酪氨酸激酶 6 (PTK6) 的新型抑制剂。这些化合物表现出低纳摩尔的 Brk 抑制活性、高选择性和理想的药物代谢和药代动力学 (DMPK) 特性,有助于探索 Brk 作为肿瘤学靶点 (Zeng 等,2011)。
细胞应激反应中的变构抑制
已经发现咪唑并[1,2-b]哒嗪-8-胺激酶抑制剂可以变构抑制哺乳动物细胞中未折叠蛋白反应的关键成分肌醇要求酶 1α (IRE1α) 的核糖核酸内切酶功能。这些化合物阻止内质网应激诱导的 IRE1α 寡聚化和磷酸化,抑制人细胞中的核糖核酸内切酶活性 (Colombano 等,2019)。
作用机制
Target of Action
Imidazo[1,2-B]pyridazin-8-amine has been found to interact with several key targets in the body. One of its primary targets is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma . Another target is the Interleukin-17A (IL-17A) , a pro-inflammatory cytokine that plays a key role in chronic inflammation and autoimmune diseases .
Mode of Action
Imidazo[1,2-B]pyridazin-8-amine inhibits TAK1 at nanomolar concentrations . It binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency . For IL-17A, it acts as an inhibitor, potentially providing efficacy comparable to anti-IL-17A antibodies for conditions like psoriasis .
Biochemical Pathways
The inhibition of TAK1 by Imidazo[1,2-B]pyridazin-8-amine affects various biochemical pathways. TAK1 is involved in multiple signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound can potentially disrupt these pathways, leading to downstream effects such as reduced cell growth and proliferation .
Result of Action
The inhibition of TAK1 and IL-17A by Imidazo[1,2-B]pyridazin-8-amine can lead to significant molecular and cellular effects. For instance, it can inhibit the growth of multiple myeloma cell lines , and potentially reduce inflammation in autoimmune diseases by inhibiting IL-17A .
属性
IUPAC Name |
imidazo[1,2-b]pyridazin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-9-10-4-3-8-6(5)10/h1-4H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUOUPATZLZONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。